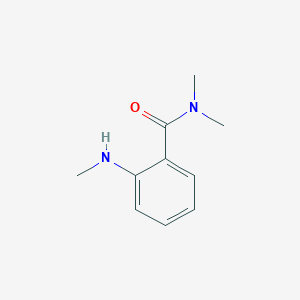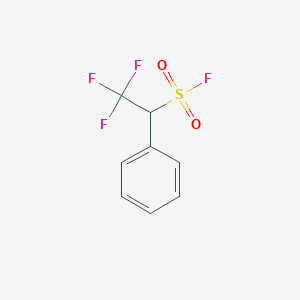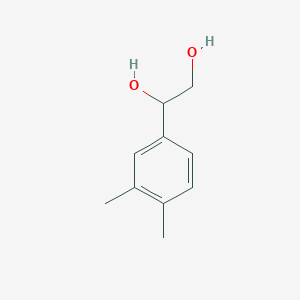
1-(3,4-Dimethylphenyl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H14O2 It is characterized by the presence of a 3,4-dimethylphenyl group attached to an ethane-1,2-diol backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethylacetophenone using sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically proceeds at room temperature and yields the desired diol product .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 1-(3,4-Dimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)[][3].
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
1-(3,4-Dimethylphenyl)ethane-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 1-(3,4-Dimethylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors, modulating various biochemical processes .
相似化合物的比较
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Similar structure but with methoxy groups instead of methyl groups.
1-(3,5-Dimethylphenyl)ethane-1,2-diol: Similar structure but with methyl groups at different positions on the phenyl ring.
Uniqueness: 1-(3,4-Dimethylphenyl)ethane-1,2-diol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications .
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(3,4-dimethylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
InChI 键 |
KVNYZDJRJUBWOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



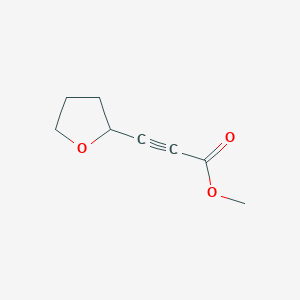
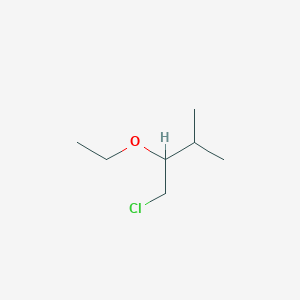
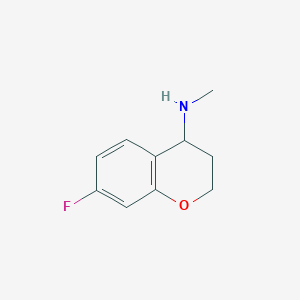
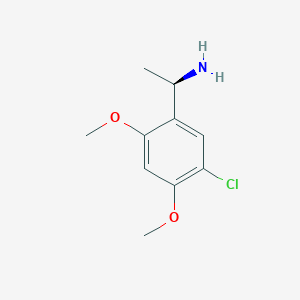
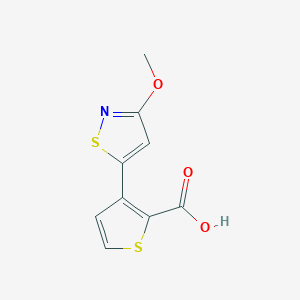
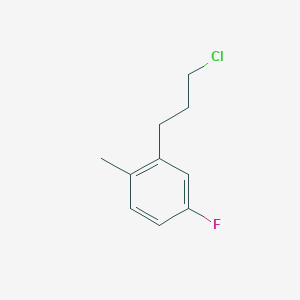
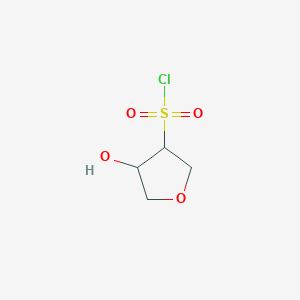
![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)
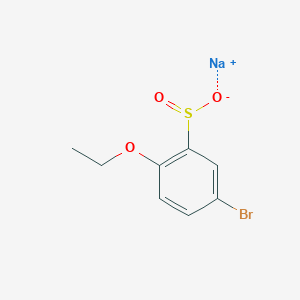

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
